molecular formula C17H21NO4 B13732551 (SS)-(+)-Pseudoephedrinium salicylate CAS No. 164290-93-1

(SS)-(+)-Pseudoephedrinium salicylate

Cat. No.: B13732551
CAS No.: 164290-93-1
M. Wt: 303.35 g/mol
InChI Key: XPBWFIUTLFAFKC-ISRZGASSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(SS)-(+)-Pseudoephedrinium salicylate is a compound that combines the properties of pseudoephedrine and salicylate Pseudoephedrine is a sympathomimetic amine commonly used as a decongestant, while salicylate is a salt or ester of salicylic acid, known for its anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (SS)-(+)-Pseudoephedrinium salicylate typically involves the reaction of pseudoephedrine with salicylic acid. The process begins with the preparation of pseudoephedrine, which can be synthesized from benzaldehyde through a series of steps including reductive amination and resolution of enantiomers. Salicylic acid is usually obtained from the hydrolysis of methyl salicylate or through the Kolbe-Schmitt reaction.

The reaction between pseudoephedrine and salicylic acid is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst. The reaction mixture is heated to facilitate the formation of the pseudoephedrinium salicylate salt, which is then purified through recrystallization or other separation techniques.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency. Quality control measures, such as chromatography and spectroscopy, are used to monitor the purity and composition of the product.

Chemical Reactions Analysis

Types of Reactions

(SS)-(+)-Pseudoephedrinium salicylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

(SS)-(+)-Pseudoephedrinium salicylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Explored for its therapeutic potential in treating conditions such as inflammation and nasal congestion.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (SS)-(+)-Pseudoephedrinium salicylate involves the combined effects of pseudoephedrine and salicylate. Pseudoephedrine acts as a sympathomimetic agent, stimulating adrenergic receptors and causing vasoconstriction, which reduces nasal congestion. Salicylate exerts anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that mediate inflammation and pain.

Comparison with Similar Compounds

(SS)-(+)-Pseudoephedrinium salicylate can be compared with other similar compounds, such as:

    Pseudoephedrine hydrochloride: Primarily used as a decongestant, lacks the anti-inflammatory properties of salicylate.

    Salicylic acid: Known for its anti-inflammatory and keratolytic effects, but does not possess the decongestant properties of pseudoephedrine.

    Aspirin (acetylsalicylic acid): A widely used anti-inflammatory and analgesic agent, but does not have the sympathomimetic effects of pseudoephedrine.

Properties

CAS No.

164290-93-1

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

2-hydroxybenzoic acid;(2S)-2-(methylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C10H15NO.C7H6O3/c1-8(11-2)10(12)9-6-4-3-5-7-9;8-6-4-2-1-3-5(6)7(9)10/h3-8,10-12H,1-2H3;1-4,8H,(H,9,10)/t8-,10?;/m0./s1

InChI Key

XPBWFIUTLFAFKC-ISRZGASSSA-N

Isomeric SMILES

C[C@@H](C(C1=CC=CC=C1)O)NC.C1=CC=C(C(=C1)C(=O)O)O

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.C1=CC=C(C(=C1)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.